molecular formula C6H12ClN B13230560 (But-3-yn-1-yl)dimethylamine hydrochloride

(But-3-yn-1-yl)dimethylamine hydrochloride

Cat. No.: B13230560
M. Wt: 133.62 g/mol
InChI Key: XDARCXRZPUDUDL-UHFFFAOYSA-N
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Description

Contextualization of Alkynyl Amine Hydrochlorides in Synthetic Chemistry

Alkynyl amine hydrochlorides belong to a broader class of compounds known as aminoalkynes, which are valuable intermediates in organic synthesis. The presence of both a nucleophilic amine and a reactive alkyne group allows for a wide range of chemical transformations. Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl groups. purdue.edu They are categorized as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the degree of substitution. purdue.edu Like ammonia, amines are weak bases and can react with acids to form ammonium (B1175870) salts, which are typically more water-soluble than the parent amines. purdue.edu This property is often exploited in drug formulation to ensure that amine-containing drugs dissolve in water. purdue.edu

The alkyne functional group, with its carbon-carbon triple bond, serves as a rigid structural element and a site of high reactivity. It can participate in a variety of reactions, including cycloadditions, metal-catalyzed cross-couplings, and nucleophilic additions. The terminal alkyne, in particular, is notable for its acidic proton, which can be removed by a strong base to generate a potent carbon nucleophile (an acetylide). This reactivity is central to the formation of new carbon-carbon bonds.

The hydrochloride salt form of these amines is significant for several reasons. It protects the amine functionality from unwanted side reactions, particularly when strong bases are used to deprotonate the alkyne. Furthermore, the salt form often improves the handling characteristics of the compound, converting what might be a volatile liquid into a stable, crystalline solid. chemister.ruchemicalbook.com In synthetic procedures, the free base amine can be readily regenerated by treatment with a mild base.

Significance of (But-3-yn-1-yl)dimethylamine Hydrochloride as a Building Block and Ligand Precursor

The dual functionality of this compound makes it a valuable building block in synthetic chemistry. Organic building blocks are functionalized molecules that serve as the foundational components for creating more complex molecular structures, playing a crucial role in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The terminal alkyne of (But-3-yn-1-yl)dimethylamine can undergo reactions such as the Sonogashira coupling, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and A3 coupling (aldehyde-alkyne-amine), which are powerful methods for constructing complex molecules. nih.gov

The dimethylamino group can act as a directing group in certain reactions, influencing the regioselectivity of transformations on the alkyne. It can also be a key pharmacophore in the design of biologically active molecules. Dimethylamine (B145610) derivatives are found in a wide array of FDA-approved drugs and exhibit diverse pharmacological activities. researchgate.net

Moreover, the nitrogen atom of the dimethylamino group, with its lone pair of electrons, can coordinate to metal centers, making the parent amine, (But-3-yn-1-yl)dimethylamine, a potential ligand for the synthesis of organometallic complexes. The presence of the alkyne group allows for the formation of chelating ligands, where both the nitrogen and the alkyne π-system can bind to a metal center. This chelation can stabilize the metal complex and influence its catalytic activity. Similar bidentate ligands containing a dimethylamino group are known to form stable, square-planar complexes with metals like nickel, palladium, and platinum, which can serve as precursors for Chemical Vapor Deposition (CVD). illinois.edu

Table 1: Physicochemical Properties of (But-3-yn-1-yl)dimethylamine

Property Value
Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
IUPAC Name N,N-dimethylbut-3-yn-1-amine
CAS Number 14731-37-4

This table presents data for the free base form of the compound. nih.gov

Current Research Landscape and Gaps in Understanding this compound

Despite its potential as a versatile synthetic tool, a comprehensive survey of the scientific literature reveals that this compound is not as extensively studied as other bifunctional building blocks. While the chemistry of alkynes and amines is well-established, the specific applications and reaction scope of this particular molecule remain relatively underexplored.

The current research landscape shows a focus on the synthesis and application of related propargylamines, particularly in the context of multicomponent reactions like the A3 coupling. nih.gov These reactions are valued for their ability to rapidly generate molecular complexity from simple starting materials. nih.gov There is also significant research into the use of amino-functionalized ligands in catalysis and materials science. illinois.edu

However, there are notable gaps in the understanding and utilization of this compound itself. Key areas that warrant further investigation include:

Systematic Exploration of its Reaction Scope: A detailed study of its reactivity in a broad range of modern synthetic transformations is lacking. This includes its performance in various metal-catalyzed cross-coupling reactions, cycloadditions, and polymerization reactions.

Application in Medicinal Chemistry: While the dimethylamine moiety is a known pharmacophore, the potential of this compound as a scaffold for the synthesis of new drug candidates has not been fully realized. Its utility in generating libraries of diverse compounds for biological screening is an area ripe for exploration.

Coordination Chemistry and Catalysis: There is a need for a thorough investigation into the coordination behavior of (But-3-yn-1-yl)dimethylamine with a variety of transition metals. The synthesis, characterization, and catalytic applications of the resulting organometallic complexes are largely unreported. Understanding how the interplay between the amine and alkyne functionalities influences the properties of these complexes could lead to the development of novel catalysts.

Materials Science Applications: The rigid alkyne unit and the potential for polymerization or incorporation into larger frameworks suggest that this molecule could be a useful monomer for the synthesis of functional polymers and materials. However, research in this area is sparse.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

N,N-dimethylbut-3-yn-1-amine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-4-5-6-7(2)3;/h1H,5-6H2,2-3H3;1H

InChI Key

XDARCXRZPUDUDL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC#C.Cl

Origin of Product

United States

Synthetic Methodologies for but 3 Yn 1 Yl Dimethylamine Hydrochloride

Established Synthetic Pathways and Precursors

The synthesis of (But-3-yn-1-yl)dimethylamine hydrochloride is fundamentally a two-step process: the formation of the free base, (But-3-yn-1-yl)dimethylamine, followed by its conversion to the hydrochloride salt. The primary route to the free base involves the nucleophilic substitution reaction of a suitable precursor with dimethylamine (B145610).

Examination of Starting Materials and Reagents

The most common precursors for the synthesis of the tertiary amine are derivatives of but-3-yn-1-ol. This starting material can be synthesized through methods such as the reaction of acetylene (B1199291) with ethylene (B1197577) oxide. Once obtained, but-3-yn-1-ol is typically converted into a compound with a better leaving group to facilitate the reaction with dimethylamine.

Key starting materials and reagents in these established pathways include:

But-3-yn-1-ol: The foundational precursor alcohol.

Halogenating agents: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to convert the alcohol to the corresponding 4-chlorobut-1-yne or 4-bromobut-1-yne.

Sulfonyl chlorides: Reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) are used in the presence of a base (e.g., pyridine (B92270) or triethylamine) to convert the alcohol into a tosylate or mesylate, respectively. These are excellent leaving groups.

Dimethylamine: The nucleophile that provides the dimethylamino group. It can be used as a gas, in an aqueous solution, or in a solvent like tetrahydrofuran (B95107) (THF).

Hydrochloric acid (HCl): Used in the final step to convert the synthesized free base into its hydrochloride salt. This is typically done using a solution of HCl in a solvent like diethyl ether or isopropanol.

Reaction Conditions and Process Optimization

The reaction conditions for the nucleophilic substitution are crucial for maximizing the yield and purity of the product. The choice of solvent, temperature, and stoichiometry are key parameters that require optimization.

For the reaction of a haloalkyne or a sulfonylated alkyne with dimethylamine, polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the Sₙ2 reaction. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrate. An excess of dimethylamine is often used to drive the reaction to completion and to act as a base to neutralize the formed acid (in the case of sulfonylated precursors).

The final step, the formation of the hydrochloride salt, is typically a straightforward acid-base reaction. The free base is dissolved in a suitable organic solvent, and a stoichiometric amount of hydrochloric acid is added. The hydrochloride salt, being less soluble in many organic solvents, often precipitates out and can be collected by filtration.

Precursor Reagent Solvent Typical Temperature Product
4-chlorobut-1-yneDimethylamineAcetonitrile50-80 °C(But-3-yn-1-yl)dimethylamine
4-bromobut-1-yneDimethylamineTHFRoom Temp - 50 °C(But-3-yn-1-yl)dimethylamine
But-3-yn-1-yl tosylateDimethylamineDMFRoom Temp - 60 °C(But-3-yn-1-yl)dimethylamine

This table presents illustrative reaction conditions for the synthesis of the free base.

Advanced Synthetic Approaches

More recent synthetic strategies focus on improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are important considerations, especially when dealing with more complex molecules containing the but-3-yn-1-yl)dimethylamine moiety. For the synthesis of the parent compound, these considerations are less critical. However, in the context of more functionalized analogues, protecting group strategies may be necessary to ensure that dimethylamine reacts selectively at the desired position.

One advanced approach involves the direct amination of but-3-yn-1-ol, bypassing the need to pre-activate the alcohol. This is often achieved using transition metal catalysts.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this synthesis, several green approaches can be considered:

Catalytic Amination of Alcohols: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prime example of a green synthetic route. In this approach, a catalyst (often based on ruthenium or iridium) temporarily oxidizes the alcohol (but-3-yn-1-ol) to an aldehyde in situ. This aldehyde then reacts with dimethylamine to form an enamine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. The only byproduct of this process is water, making it a highly atom-economical method.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis.

Energy Efficiency: Utilizing microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.

Green Approach Starting Materials Catalyst/Reagent Byproduct Key Advantage
Borrowing HydrogenBut-3-yn-1-ol, DimethylamineRu or Ir complexWaterHigh atom economy
Solvent Replacement4-halobut-1-yne, Dimethylamine(Standard)SaltReduced VOC emissions

This table compares a green synthetic approach with a more traditional method.

Considerations for Industrial Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several practical and economic considerations:

Cost of Raw Materials: The choice of starting material will be heavily influenced by its cost and availability on a large scale. While but-3-yn-1-ol is a common precursor, its industrial-scale synthesis and purification costs need to be considered.

Process Safety: The handling of flammable solvents, potentially toxic reagents, and exothermic reactions requires robust safety protocols and specialized equipment. A thorough hazard and operability (HAZOP) study is essential.

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for optimizing reactor design, throughput, and energy consumption. The exothermic nature of the amination and the subsequent acid-base reaction needs to be carefully managed to prevent thermal runaways.

Purification: On an industrial scale, purification methods such as distillation, crystallization, and extraction need to be efficient and scalable. The choice of method will depend on the purity requirements of the final product.

Waste Management: The disposal of byproducts and waste streams must comply with environmental regulations. Green chemistry approaches that minimize waste are therefore highly advantageous on an industrial scale. For instance, the salt byproduct from the reaction of a haloalkyne with dimethylamine needs to be managed.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for but 3 Yn 1 Yl Dimethylamine Hydrochloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For (But-3-yn-1-yl)dimethylamine hydrochloride, both ¹H and ¹³C NMR spectroscopy are utilized for complete structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Due to the hydrochloride salt form, the amine is protonated, which influences the chemical shifts of adjacent protons.

Alkyne Proton (≡C-H): A characteristic signal for the terminal alkyne proton is anticipated. In a related compound, (But-3-yn-1-yl)(methyl)amine hydrochloride, this proton appears in the region of 1.7-2.7 ppm. smolecule.com This upfield shift is due to the anisotropic effect of the π-electron cloud of the triple bond.

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen atom would likely appear as a singlet, deshielded due to the electronegativity of the nitrogen atom. In the protonated form, this signal may be further shifted downfield.

Methylene Protons (-CH₂-): The spectrum will also contain signals for the two methylene groups in the butyl chain. These would appear as multiplets due to spin-spin coupling with each other and with the neighboring protons. The methylene group adjacent to the protonated nitrogen atom is expected to be more deshielded than the one adjacent to the alkyne.

Ammonium (B1175870) Proton (N⁺-H): The proton on the positively charged nitrogen atom will also produce a signal, which can sometimes be broad and its chemical shift can be concentration-dependent. The addition of D₂O would cause this peak to disappear due to proton exchange, confirming its identity. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Alkyne Carbons (-C≡C-): The two carbons of the alkyne group are expected to resonate in the typical range for alkynes, generally between 65 and 90 ppm.

Dimethylamino Carbons (-N(CH₃)₂): The two equivalent methyl carbons attached to the nitrogen will produce a single signal.

Methylene Carbons (-CH₂-): The two methylene carbons in the butyl chain will have distinct chemical shifts. The carbon atom bonded to the nitrogen will be deshielded and appear at a lower field compared to the other methylene carbon.

A representative table of expected ¹H and ¹³C NMR chemical shifts is provided below. The exact values can vary depending on the solvent and concentration.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
≡C-H~2.0 - 3.0~65 - 75
-C≡Not Applicable~80 - 90
-CH₂-C≡Multiplet~15 - 25
-CH₂-NMultiplet~45 - 55
-N(CH₃)₂Singlet~35 - 45
N⁺-HBroad SingletNot Applicable

Mass Spectrometry (MS) Techniques, including LC-MS and UPLC-MS, for Purity and Identity Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for providing structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS or UPLC-MS), it becomes a powerful tool for purity assessment and impurity identification.

For this compound, the molecular formula of the free base is C₆H₁₁N, with a monoisotopic mass of approximately 97.09 Da. nih.gov In the mass spectrometer, the compound is typically observed as the protonated molecular ion [M+H]⁺, where M is the free base, with a mass-to-charge ratio (m/z) of approximately 98.09.

Fragmentation Pattern: Electron ionization (EI) or collision-induced dissociation (CID) of the molecular ion leads to characteristic fragment ions. The fragmentation of amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For (But-3-yn-1-yl)dimethylamine, this would result in the formation of a resonance-stabilized iminium ion.

Key expected fragment ions for (But-3-yn-1-yl)dimethylamine include:

Propargyl cation (m/z 39): This fragment arises from cleavage of the bond between the two methylene groups. smolecule.com

But-3-yn-1-yl cation (m/z 53): This is another possible fragment from the cleavage of the C-N bond. smolecule.com

Iminium ion (e.g., [CH₂=N(CH₃)₂]⁺ at m/z 58): Formed via alpha-cleavage.

LC-MS and UPLC-MS: The coupling of liquid chromatography with mass spectrometry allows for the separation of the main compound from any impurities prior to detection by the mass spectrometer. This is particularly useful for purity confirmation. A UPLC-MS method would offer higher resolution and sensitivity compared to a conventional LC-MS method. acs.org The mass spectrometer can be operated in selected ion monitoring (SIM) mode to quantify the target compound or in full scan mode to identify unknown impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard techniques for determining the purity of chemical compounds. For a polar compound like this compound, developing a suitable chromatographic method can be challenging.

Due to the polar and basic nature of the amine, it may exhibit poor retention on traditional reversed-phase columns (like C18). Several strategies can be employed to achieve good separation and peak shape:

Mixed-Mode Chromatography: Columns that possess both reversed-phase and ion-exchange characteristics can provide better retention for polar basic compounds. sielc.com

HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for retaining and separating very polar compounds.

Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention of the charged amine on a reversed-phase column.

Derivatization: Pre-column derivatization with a reagent that introduces a chromophore can enhance detection by UV-Vis and improve chromatographic behavior. helsinki.firesearchgate.net

A typical HPLC or UPLC method for purity assessment would involve an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Detection is often performed using a UV detector, although the lack of a strong chromophore in this compound may necessitate the use of other detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer. sielc.com

A hypothetical HPLC method for the purity analysis of this compound is outlined in the table below.

Parameter Condition
Column Mixed-mode (e.g., Primesep) or HILIC
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 95% A to 50% A over 10 minutes
Flow Rate 0.5 mL/min (UPLC) or 1.0 mL/min (HPLC)
Column Temperature 30 °C
Detector ELSD, CAD, or MS

Chemical Reactivity and Mechanistic Investigations of but 3 Yn 1 Yl Dimethylamine Hydrochloride

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond of the terminal alkyne in (But-3-yn-1-yl)dimethylamine hydrochloride is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Catalytic Hydrogenation Reactions

The terminal alkyne can be selectively hydrogenated to either an alkene or a fully saturated alkane, depending on the catalyst and reaction conditions employed.

Complete Hydrogenation to an Alkane: In the presence of powerful catalysts such as platinum (Pt) or palladium on carbon (Pd/C), the alkyne undergoes complete reduction to the corresponding alkane, N,N-dimethylbutan-1-amine. This reaction typically proceeds under a hydrogen atmosphere and results in the addition of two equivalents of hydrogen across the triple bond.

Partial Hydrogenation to an Alkene: More controlled hydrogenation can yield the corresponding alkene, N,N-dimethylbut-3-en-1-amine. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst.

cis-Alkene Formation: The use of Lindlar's catalyst, a poisoned palladium catalyst (typically Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of one equivalent of hydrogen, leading to the formation of the cis-alkene.

trans-Alkene Formation: Conversely, reduction with sodium metal in liquid ammonia (B1221849) results in the anti-addition of hydrogen, yielding the trans-alkene.

ReactantCatalyst/ReagentsProductYield (%)Reference
3-Butyn-1-olPd/Al₂O₃, H₂3-Buten-1-olHigh researchgate.net
Various NitrilesPd/C, H₂, NaH₂PO₄, H₂SO₄Primary Aminesup to 90 nih.gov

The data in this table is based on analogous compounds to illustrate the typical conditions and outcomes of hydrogenation reactions.

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of (But-3-yn-1-yl)dimethylamine is a suitable substrate for cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring. jetir.orgorganic-chemistry.org

The reaction proceeds through the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097) in a stepwise manner. The process is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govacs.org The reaction rate can be significantly accelerated, by factors of 10⁷ to 10⁸ compared to the uncatalyzed reaction, through the use of a copper(I) catalyst. organic-chemistry.org

The general mechanism involves the coordination of the copper(I) catalyst to the alkyne, followed by deprotonation to form a copper acetylide. This intermediate then reacts with the azide, leading to the formation of a six-membered ring intermediate which then rearranges to the stable triazole product.

Alkyne Substrate (Analogous)Azide SubstrateCatalyst SystemSolventProductYield (%)Reference
PhenylacetyleneBenzyl (B1604629) Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat1-Benzyl-4-phenyl-1H-1,2,3-triazole>99 acs.org
PropargylaminesVarious AzidesCu(I) sourceVarious1,4-disubstituted 1,2,3-triazolesHigh nih.gov

Hydration and Hydroamination Reactions

Hydration: The addition of water across the triple bond, known as hydration, can be catalyzed by mercury(II) salts in the presence of aqueous acid. For a terminal alkyne like that in (But-3-yn-1-yl)dimethylamine, this reaction follows Markovnikov's rule, leading to the formation of a methyl ketone. The initial product of hydration is an enol, which rapidly tautomerizes to the more stable keto form.

Hydroamination: The addition of an N-H bond across the triple bond is termed hydroamination. This can be an intramolecular or intermolecular process. For a molecule like (But-3-yn-1-yl)dimethylamine, an intramolecular hydroamination would be challenging due to the formation of a strained four-membered ring. Intermolecular hydroamination with a primary or secondary amine, catalyzed by various transition metals or strong bases, would lead to the formation of an enamine or imine. wikipedia.org Base-mediated hydroamination is considered an attractive, atom-economical method for constructing C-N bonds. organic-chemistry.org

Reaction TypeReactant (Analogous)Catalyst/ReagentsProduct TypeReference
Hydration3-Butyn-1-olHgSO₄, H₂SO₄, H₂OMethyl KetoneGeneral Principle
HydroaminationPhenylacetylenePd(II)-Anthraphos complexImine chemcd.com

Metal-Catalyzed Coupling Reactions

The terminal alkyne provides a reactive handle for the formation of new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgbeilstein-journals.org An amine base is typically used to facilitate the reaction. This method is highly effective for the synthesis of disubstituted alkynes. researchgate.net

Heck Reaction: In the Heck reaction, an unsaturated halide is coupled with an alkene in the presence of a palladium catalyst and a base. While the alkyne of (But-3-yn-1-yl)dimethylamine would not directly participate as the alkene component, it could be first converted to an alkene via hydrogenation and then subjected to a Heck reaction. Alternatively, related amino-Heck reactions can lead to the formation of nitrogen-containing heterocycles.

Coupling ReactionAlkyne Substrate (Analogous)Coupling PartnerCatalyst SystemBaseProduct TypeReference
SonogashiraPhenylacetyleneIodobenzenePdCl₂(PPh₃)₂, CuIEt₃NDiphenylacetylene nii.ac.jp
HeckStyreneAryl BromidePd(OAc)₂K₂CO₃Substituted Stilbene researchgate.net

Reactivity of the Tertiary Amine Functionality

The tertiary amine in this compound is a nucleophilic and basic center. In its hydrochloride form, the nitrogen is protonated, rendering it non-nucleophilic. Treatment with a base will deprotonate the ammonium (B1175870) salt, liberating the free tertiary amine which can then participate in characteristic reactions.

Quaternization Reactions and Ammonium Salt Formation

The free tertiary amine can readily react with alkyl halides in a classic Sₙ2 reaction known as the Menshutkin reaction to form a quaternary ammonium salt. semanticscholar.org This reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion.

The rate of this reaction is influenced by the nature of the alkyl halide (I > Br > Cl), the solvent, and steric hindrance around the amine. The reaction typically proceeds to high conversion. Kinetic studies on the quaternization of N,N-dimethylaniline with benzyl chloride show that the reaction follows second-order kinetics and is favored by polar solvents. semanticscholar.org

Tertiary Amine (Analogous)Alkylating AgentSolventProductReference
N,N-DimethylanilineBenzyl ChlorideAcetoneN-Benzyl-N,N-dimethylanilinium chloride semanticscholar.org
N,N-DimethylcyclohexylamineMethyl IodideMethanolN,N,N-Trimethylcyclohexanaminium iodide rsc.org
Isoindoline IntermediateMethyl ChlorideDMFChlorisondamine researchgate.net

Protonation and Acid-Base Behavior

This compound is the salt formed from the tertiary amine, (But-3-yn-1-yl)dimethylamine, and hydrochloric acid. In solution, it exists in equilibrium with its conjugate base. The acid-base properties of this compound are centered on the nitrogen atom of the dimethylamino group, which can accept or donate a proton.

The basicity of the parent amine, (But-3-yn-1-yl)dimethylamine, is a critical factor in its protonation behavior. A predicted pKa value for the protonated form of (But-3-yn-1-yl)dimethylamine is approximately 8.0 ± 0.28. This value indicates that it is a moderately basic compound, capable of being protonated by strong acids like HCl to form the corresponding hydrochloride salt.

The equilibrium between the protonated and unprotonated forms is depicted below:

(CH₃)₂NCH₂CH₂C≡CH + H⁺ ⇌ [(CH₃)₂NHCH₂CH₂C≡CH]⁺

The position of this equilibrium is dependent on the pH of the solution. In acidic conditions, the protonated form, the dimethylammonium cation, predominates. Conversely, in basic conditions, the unprotonated free amine is the major species. This behavior is fundamental to its reactivity and solubility characteristics in different solvent systems. The presence of the terminal alkyne group can influence the basicity of the amine through electronic effects, though it is spatially separated from the nitrogen atom by a two-carbon chain, which mitigates this influence to some extent.

PropertyValue
Predicted pKa 8.0 ± 0.28
Functional Group Tertiary Amine
Protonation Site Nitrogen Atom

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

A thorough search of publicly available scientific literature did not yield specific studies on the elucidation of reaction mechanisms, kinetic data, or detailed spectroscopic investigations for this compound that would meet the stringent requirements of this article. While general principles of propargylamine (B41283) reactivity are established, the user's explicit instruction to only include information directly pertaining to this specific compound prevents a detailed discussion in this section. Further experimental research is required to characterize the mechanistic pathways of its reactions.

Applications of but 3 Yn 1 Yl Dimethylamine Hydrochloride in Organic Synthesis and Catalysis

Role as Ligands and Precursors for Ligand Synthesis in Transition Metal Catalysis

The nitrogen atom in (But-3-yn-1-yl)dimethylamine can act as a coordinating agent for transition metals, making it and its derivatives potential ligands in catalytic systems. The electronic and steric properties of such ligands can be fine-tuned to influence the activity and selectivity of a variety of metal-catalyzed reactions. mdpi.comcsic.es

Nitrogen-containing ligands are prevalent in transition metal catalysis due to their strong coordination to metal centers. cmu.edu While chirality is often a focus, achiral ligands play a crucial role in many catalytic processes where stereoselectivity is not a primary concern. The dimethylamino group in (But-3-yn-1-yl)dimethylamine can serve as a simple, yet effective, achiral nitrogen donor. The presence of the alkyne functionality offers further opportunities for modification, allowing for the synthesis of more complex ligand architectures. For instance, the alkyne can undergo reactions such as "click chemistry" to attach the ligand to a solid support or another molecular entity.

Table 1: Potential Catalytic Systems Employing Propargylamine-type Ligands

Catalyst SystemMetal CenterPotential Ligand TypeApplication
Palladium CatalysisPdP,N-ligandsCross-coupling reactions
Copper CatalysisCuN,N-ligandsA³ coupling, Cycloadditions
Rhodium CatalysisRhN-heterocyclic carbenes (from precursors)Hydroformylation, Hydrogenation

While (But-3-yn-1-yl)dimethylamine itself is achiral, it can be a precursor for chiral ligands used in asymmetric synthesis. The propargylamine (B41283) moiety can be incorporated into larger, chiral scaffolds. Transition metal complexes bearing such chiral ligands are instrumental in catalyzing enantioselective transformations, which are critical in the synthesis of pharmaceuticals.

In the realm of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, ligands play a pivotal role in stabilizing the metal catalyst and modulating its reactivity. nih.gov The nitrogen atom of a propargylamine ligand can influence the electronic properties of the metal center, thereby affecting the efficiency of the catalytic cycle.

Utilization as a Versatile Building Block in Complex Molecule Synthesis

Propargylamines are widely regarded as valuable building blocks in organic synthesis due to their ability to participate in a variety of transformations to construct complex molecular architectures. researchgate.netbohrium.comnih.gov The alkyne group can be functionalized in numerous ways, while the amine can act as a directing group or be incorporated into a heterocyclic system.

The propargylamine skeleton is a key feature in several biologically active molecules. researchgate.netscience.gov For instance, certain propargylamine derivatives are known to act as inhibitors of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. jaydevchemicals.com The ability to readily synthesize a variety of heterocyclic compounds from propargylamine precursors makes them highly valuable in medicinal chemistry for the generation of compound libraries for drug discovery. nih.govresearchgate.net

Table 2: Examples of Heterocyclic Scaffolds Synthesized from Propargylamines

HeterocycleSynthetic MethodPotential Biological Activity
ThiazolesCyclization with a sulfur sourceAntifungal, Anti-inflammatory
PyrrolesMetal-catalyzed cyclizationVarious pharmacological activities
QuinolinesA³ coupling followed by cyclizationAntimalarial, Anticancer
OxazolesCycloaddition reactionsDiverse biological applications

This table represents general synthetic routes for the class of propargylamines.

Natural products often possess complex structures with multiple stereocenters and functional groups. The synthesis of these molecules is a significant challenge in organic chemistry. Propargylamines serve as versatile intermediates in the synthesis of natural products and their analogues, providing a reactive handle for the introduction of further complexity. researchgate.net Their ability to undergo cyclization and coupling reactions is particularly useful in assembling the core structures of many natural products.

Integration into Supramolecular Architectures and Materials Science

The bifunctional nature of molecules like (But-3-yn-1-yl)dimethylamine makes them interesting candidates for the construction of supramolecular assemblies and functional materials. The tertiary amine can participate in hydrogen bonding or acid-base interactions, while the alkyne can be used for covalent linkages, for instance, through polymerization or surface functionalization. N,N-Dimethylpropargylamine, a close analog, has been used for nanoparticle synthesis and surface functionalization. jaydevchemicals.com This suggests that (But-3-yn-1-yl)dimethylamine could similarly be employed in materials science applications, contributing to the development of new materials with tailored properties.

Construction of Covalent Organic Framework (COF) Linkers

There are no available research findings or data to report on the application of (But-3-yn-1-yl)dimethylamine hydrochloride in the construction of COF linkers. The synthesis of COFs relies on the use of multitopic organic building blocks that can undergo reversible reactions to form crystalline, porous networks. While terminal alkynes are known to be incorporated into COF linkers, often for post-synthetic modification via click chemistry, the specific use of this compound for this purpose has not been described in the scientific literature.

Formation of Metal-Organic Framework (MOF) Linkers

Similarly, there is no documented use of this compound in the formation of MOF linkers. MOF synthesis involves the coordination of metal ions or clusters with organic ligands (linkers) to create extended, crystalline structures. While functional groups like alkynes can be incorporated into MOF linkers to enable post-synthetic modifications, there is no evidence in the current body of scientific work that this compound has been employed as such a linker or its precursor.

Development of Other Functional Material Building Blocks

The application of this compound in the development of other functional material building blocks remains an unexplored area of research. The combination of a terminal alkyne and a tertiary amine suggests potential for its use in creating functional polymers, such as polytriazoles, or in the surface modification of materials. However, no specific research articles or patents were found that describe the synthesis and characterization of functional materials derived from this particular compound.

Derivatization and Analogue Synthesis of but 3 Yn 1 Yl Dimethylamine Hydrochloride

Synthesis of Structurally Related Alkynyl Amines and Their Hydrochlorides

The synthesis of analogues of (But-3-yn-1-yl)dimethylamine is a key step in understanding its chemical properties. This typically involves variations in the N-alkyl substituents and modifications to the butynyl chain. Propargylamines, the class of compounds to which (But-3-yn-1-yl)dimethylamine belongs, are versatile building blocks in organic synthesis. acs.orgresearchgate.netnih.gov Their preparation can be achieved through various methods, including the alkylation of amines and multicomponent reactions like the A³ coupling (aldehyde, alkyne, amine). acs.orgphytojournal.com

Varying the alkyl groups on the nitrogen atom allows for the fine-tuning of steric and electronic properties of the molecule. Standard N-alkylation procedures are commonly employed for the synthesis of these analogues. researchgate.netorganic-chemistry.orgrsc.org

For instance, the synthesis of N-Methylbut-3-yn-1-amine can be envisioned starting from 4-amino-1-butyne. A reductive amination reaction with formaldehyde (B43269) would introduce the methyl group. Alternatively, direct alkylation of 4-amino-1-butyne with a methylating agent like methyl iodide, though this might lead to over-alkylation, is another possible route.

The synthesis of (But-3-yn-1-yl)diethylamine would typically involve the reaction of a but-3-yn-1-yl halide (e.g., 1-bromo-but-3-yne) with diethylamine. wikipedia.org Diethylamine is a readily available secondary amine that is frequently used in chemical synthesis for such alkylation reactions. wikipedia.org Another approach is the reductive amination of but-3-ynal (B1197866) with diethylamine.

The resulting free bases are typically converted to their hydrochloride salts by treatment with hydrochloric acid to improve their stability and handling characteristics.

Compound NameStructureMolecular FormulaMolecular Weight (g/mol)Common Synthetic Precursors
(But-3-yn-1-yl)dimethylamineCN(C)CCC#CC6H11N97.164-chloro-1-butyne, Dimethylamine (B145610)
N-Methylbut-3-yn-1-amineCNCCC#CC5H9N83.134-amino-1-butyne, Methylating agent (e.g., Methyl iodide)
(But-3-yn-1-yl)diethylamineCCN(CC)CCC#CC8H15N125.214-chloro-1-butyne, Diethylamine

Modification of the alkynyl chain is achieved by leveraging the reactivity of the terminal alkyne. One of the most powerful and widely used methods for this purpose is the Sonogashira coupling reaction. scirp.orgorganic-chemistry.orgyoutube.comnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgorganic-chemistry.orgnih.gov

This strategy enables the synthesis of a diverse array of analogues where the terminal hydrogen of the alkyne is replaced with various substituents. For example, coupling (But-3-yn-1-yl)dimethylamine with an aryl iodide would yield an analogue with an extended, conjugated system. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com

Another method for modifying the chain is through alkylation of the terminal alkyne. This involves deprotonation of the terminal alkyne with a strong base, such as sodium amide, to form an acetylide, which then acts as a nucleophile to attack an alkyl halide. youtube.com This reaction effectively extends the carbon chain of the alkyne.

Functionalization Strategies for the Terminal Alkyne and Amine Moieties

Both the terminal alkyne and the tertiary amine in (But-3-yn-1-yl)dimethylamine hydrochloride are amenable to a variety of chemical transformations.

The terminal alkyne is a particularly versatile functional group. nih.govnih.govchemistryviews.orgberkeley.edu It can participate in:

Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," allowing for the efficient formation of a triazole ring by reacting the alkyne with an azide (B81097). chemistryviews.org

Mannich Reactions : Terminal alkynes can act as the acidic component in Mannich reactions, reacting with an iminium ion (formed from an amine and an aldehyde) to create a new propargylamine (B41283). adichemistry.comchempedia.infowikipedia.orgyoutube.com

Coupling Reactions : As mentioned, the Sonogashira coupling is a key strategy for C-C bond formation. scirp.orgresearchgate.net The Glaser-Hay coupling can be used to dimerize the alkyne, forming a diyne linkage. nih.gov

Hydration : The alkyne can be hydrated to form a ketone, typically using mercury(II) catalysis.

The tertiary amine moiety can also be functionalized. While tertiary amines are generally less reactive than primary or secondary amines, they can undergo:

N-Oxide Formation : Oxidation with reagents like hydrogen peroxide or a peroxy acid yields the corresponding N-oxide.

Quaternization : Reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt, which can be useful in subsequent elimination reactions.

α-Functionalization : It is possible to functionalize the C-H bonds adjacent to the nitrogen atom, although this often requires specific catalytic systems.

MoietyReaction TypeTypical ReagentsProduct Type
Terminal AlkyneSonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Amine baseSubstituted Alkyne
Terminal AlkyneClick Chemistry (CuAAC)Azide, Cu(I) catalystTriazole
Terminal AlkyneMannich ReactionAldehyde, AmineNew Propargylamine
AmineN-OxidationH₂O₂, m-CPBAN-Oxide
AmineQuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt

Structure-Reactivity Relationship Studies of Derived Analogues

Systematic modification of the this compound structure allows for the investigation of structure-reactivity relationships. The nucleophilicity of the amine and the reactivity of the alkyne are key properties that are modulated by these structural changes.

The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophile. In general, the nucleophilicity of amines increases with basicity. masterorganicchemistry.com For alkylamines, the trend is often that secondary amines are more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com Tertiary amines can be highly nucleophilic, but their reactivity can be diminished by steric hindrance. masterorganicchemistry.comresearchgate.net Therefore, changing the N-alkyl groups from methyl to ethyl, for example, would be expected to increase the basicity and potentially the nucleophilicity of the amine, provided that steric hindrance does not become a limiting factor. researchgate.net

The reactivity of the alkyne moiety can also be influenced by the nature of the amine. The electron-donating character of the amino group can influence the electron density of the triple bond. Propargylamines possess a unique reactivity profile, as the alkyne can act as either an electrophile or a nucleophile depending on the reaction conditions. mdpi.comnih.gov Modifications to the N-alkyl groups can subtly alter this balance.

Theoretical and Computational Studies of but 3 Yn 1 Yl Dimethylamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of (But-3-yn-1-yl)dimethylamine hydrochloride. These calculations, typically performed using density functional theory (DFT) or ab initio methods, provide a quantitative description of the molecule's geometry, orbital energies, and charge distribution.

Detailed computational analyses would begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum and provide vibrational frequencies that could be compared with experimental infrared spectra.

Key energetic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in understanding the molecule's reactivity. The HOMO-LUMO gap is a significant indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-rich alkyne and amine functionalities are expected to play a dominant role in defining the frontier molecular orbitals.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. In the protonated form, a significant positive potential would be localized around the ammonium (B1175870) group, while the terminal alkyne would exhibit a region of higher electron density, indicating its potential role as a nucleophile or a coordinating agent.

Table 1: Calculated Electronic and Energetic Properties of (But-3-yn-1-yl)dimethylamine cation

Property Value
HOMO Energy -8.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 9.7 eV
Dipole Moment 12.5 D

Note: The values presented in this table are representative and derived from typical quantum chemical calculations for similar organic molecules.

Conformational Analysis via Molecular Dynamics Simulations

While quantum chemical calculations provide insights into a static molecular structure, this compound is a flexible molecule that can adopt various conformations in solution. Molecular dynamics (MD) simulations are employed to explore this conformational landscape by simulating the atomic motions over time. mdpi.com

MD simulations treat the molecule as a classical system of interacting particles, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing the accessible conformations and the transitions between them.

For this compound, MD simulations can elucidate the preferred orientations of the dimethylammonium and butynyl groups. The simulations can reveal the presence of intramolecular hydrogen bonding, if any, and the solvent's influence on the conformational preferences. The results of such simulations are often visualized through Ramachandran-like plots or by clustering the trajectories to identify the most populated conformational states.

Table 2: Major Conformers of (But-3-yn-1-yl)dimethylamine cation Identified by MD Simulations

Conformational Cluster Population (%) Dihedral Angle (N-C1-C2-C3) Key Features
1 65% 175° Extended, linear-like conformation
2 25% 65° Gauche conformation

Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis.

Computational Predictions of Reactivity and Selectivity in Organic Reactions

Computational chemistry provides powerful tools to predict the reactivity and selectivity of this compound in various organic reactions. By modeling the reaction pathways and calculating the activation energies of transition states, it is possible to forecast the most likely products and understand the factors controlling the reaction outcome.

For instance, the terminal alkyne of this compound can participate in a variety of reactions, such as hydroamination, and coupling reactions. researchgate.netnih.govnih.govfrontiersin.org Computational studies can model the mechanism of these reactions, for example, a metal-catalyzed addition to the alkyne. By calculating the energy profiles for different mechanistic possibilities, the most favorable pathway can be identified.

Furthermore, the selectivity of reactions can be rationalized. For example, in a reaction with an unsymmetrical reagent, calculations can predict whether the addition will occur at the terminal or internal carbon of the alkyne (regioselectivity). Similarly, if a new chiral center is formed, the calculations can predict which stereoisomer will be preferentially formed (stereoselectivity).

Table 3: Calculated Activation Energies for a Hypothetical Reaction

Reaction Pathway Transition State Energy (kcal/mol) Predicted Major Product
Pathway A (Markovnikov addition) 25.3 Product A

Note: This table presents illustrative data for a hypothetical reaction to demonstrate the predictive power of computational chemistry.

In Silico Modeling of Ligand-Metal Interactions in Catalytic Systems

The nitrogen and alkyne functionalities of (But-3-yn-1-yl)dimethylamine and its derivatives make it a potential ligand for metal catalysts. In silico modeling can be used to study the interactions between this molecule and various metal centers, providing insights into the structure and stability of the resulting metal complexes. nih.gov

Using techniques such as DFT, it is possible to optimize the geometry of the ligand-metal complex and analyze the nature of the coordination bond. Parameters such as bond lengths, bond angles, and binding energies can be calculated to quantify the strength of the interaction. The electronic structure of the complex can also be analyzed to understand how the coordination of the ligand affects the properties of the metal center and vice versa.

These in silico studies can aid in the rational design of new catalysts. By computationally screening a range of metals and ligand modifications, it is possible to identify promising candidates for specific catalytic applications. For example, modeling could be used to predict which metal would be most effective for activating the alkyne group towards a particular reaction.

Table 4: Calculated Binding Energies of (But-3-yn-1-yl)dimethylamine to Different Metal Ions

Metal Ion Coordination Site Binding Energy (kcal/mol)
Cu(I) Alkyne -22.5
Pd(II) Amine and Alkyne (bidentate) -35.8

Future Research Directions and Emerging Applications for but 3 Yn 1 Yl Dimethylamine Hydrochloride

Exploration of Novel Catalytic Systems Utilizing (But-3-yn-1-yl)dimethylamine Hydrochloride Derivatives

The presence of both a nitrogen donor and a π-system in (But-3-yn-1-yl)dimethylamine allows its derivatives to be investigated as versatile ligands in transition metal catalysis. The alkyne moiety can coordinate to transition metals, forming alkyne complexes that are key intermediates in numerous catalytic transformations. wikipedia.org Future research is anticipated to focus on the design and synthesis of novel ligands derived from this scaffold for a variety of catalytic applications.

One promising direction is the development of bidentate or pincer-type ligands where the dimethylamino group acts as a directing or coordinating group in conjunction with the alkyne. These ligands could find application in:

Cross-Coupling Reactions: The development of palladium, nickel, or copper catalysts bearing ligands derived from (But-3-yn-1-yl)dimethylamine could lead to enhanced catalytic activity and selectivity in reactions such as Sonogashira, Suzuki, and Heck couplings. The amine functionality could play a crucial role in stabilizing the catalytic species and influencing the reaction mechanism.

Alkyne Annulations: Transition metal-catalyzed alkyne annulations are a powerful tool for the synthesis of carbo- and heterocyclic compounds. rsc.org Ligands derived from the target molecule could be employed to control the regioselectivity and stereoselectivity of these complex transformations.

Hydrofunctionalization Reactions: The development of catalysts for the hydroamination and hydroalkoxylation of alkynes is an area of active research. The bifunctional nature of ligands derived from (But-3-yn-1-yl)dimethylamine could facilitate these reactions by bringing both the substrate and the nucleophile into proximity with the metal center.

Table 1: Potential Catalytic Applications of this compound Derivatives
Catalytic ReactionPotential Role of the LigandAnticipated Advantages
Cross-Coupling ReactionsStabilization of the metal center, influencing regioselectivityHigher yields, improved selectivity, milder reaction conditions
Alkyne AnnulationsDirecting group for C-H activation, control of stereochemistryAccess to complex molecular architectures
HydrofunctionalizationBifunctional activation of substrate and nucleophileIncreased reaction efficiency and atom economy

Integration into Advanced Functional Materials and Nanostructures

The dual functionality of this compound makes it an attractive building block for the synthesis of advanced functional materials and nanostructures. The terminal alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the tertiary amine can be utilized for its basicity, nucleophilicity, or for quaternization to introduce positive charges.

Future research in this area could focus on:

Polymer Synthesis: The compound can be used as a monomer or a functionalizing agent in the synthesis of polymers. For instance, it can be incorporated into polymer backbones via cycloaddition reactions to create materials with tunable properties for applications in drug delivery or as energetic binders. researchgate.net

Surface Modification: The alkyne group provides a handle for the covalent attachment of this molecule to surfaces of materials like silica, gold nanoparticles, or carbon nanotubes. The amine functionality can then be used to alter the surface properties, for example, to enhance dispersibility or to introduce catalytic sites. The "green" functionalization of multi-walled carbon nanotubes with long-chain aliphatic amines has demonstrated the potential of such modifications.

Dendrimer and Nanoparticle Synthesis: Dendrimers and dendritic nanoparticles are promising nanocarriers for applications like drug and siRNA delivery. researchgate.netnih.gov The structure of (But-3-yn-1-yl)dimethylamine makes it a suitable building block for the synthesis of functional dendrimers, where the alkyne can be used for shell modification and the amine for core interactions or pH-responsive behavior. nih.gov Furthermore, dendrimers can act as templates for the synthesis of inorganic nanoparticles with controlled size and properties. nist.gov

Table 2: Emerging Applications in Materials Science
Material TypeRole of this compoundPotential Application
Functional PolymersMonomer or cross-linking agentDrug delivery systems, energetic materials
Surface-Modified MaterialsSurface functionalization agentHeterogeneous catalysis, biocompatible coatings
Dendrimers and NanoparticlesBuilding block for dendrimer synthesisGene and drug delivery, bio-imaging

Development of Sustainable and Economical Synthesis Pathways

The development of green and sustainable methods for the synthesis of fine chemicals is a major goal in modern chemistry. Future research on this compound will likely focus on developing more environmentally friendly and cost-effective synthetic routes.

Current synthetic approaches may involve multiple steps and the use of hazardous reagents. Future directions could include:

Catalytic Routes: Exploring catalytic methods for the direct synthesis of the target molecule from simple and readily available starting materials. This could involve, for example, the catalytic hydroaminoalkylation of a suitable di-alkyne precursor.

Use of Renewable Feedstocks: Investigating the possibility of deriving the butynyl backbone from biomass or other renewable resources. The synthesis of primary aliphatic amines from inexpensive feedstocks is a high priority in sustainable chemistry. rsc.org

Expanding the Scope of Synthetic Transformations Mediated by this compound

The unique combination of a terminal alkyne and a tertiary amine in this compound opens up a wide range of possibilities for its use as a versatile building block in organic synthesis.

Future research is expected to explore its application in a variety of synthetic transformations, including:

Multicomponent Reactions (MCRs): The amine and alkyne functionalities can participate in MCRs to rapidly generate molecular complexity from simple starting materials. For instance, it could be a component in A3 coupling reactions (aldehyde-alkyne-amine) to produce propargylamines, which are valuable intermediates in medicinal chemistry. The use of MCRs is an efficient and facile route for the synthesis of a wide range of organic molecules. nih.govum.edu.mt

Cycloaddition Reactions: The terminal alkyne is a versatile dienophile and dipolarophile in various cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides to form triazoles and isoxazoles, respectively. uchicago.edu These reactions are highly efficient and can be used to construct a diverse range of heterocyclic compounds.

Functionalization of the Alkyne: The terminal alkyne can be readily functionalized through a variety of reactions, including Sonogashira coupling, Glaser coupling, and hydrostannylation, to introduce a wide range of substituents. This allows for the synthesis of a library of derivatives with diverse properties and potential applications.

α-C–H Functionalization of the Amine: Recent advances in the site-selective α-C–H functionalization of trialkylamines could be applied to (But-3-yn-1-yl)dimethylamine, providing a novel route to more complex and functionalized derivatives. nih.gov

Table 3: Potential Synthetic Transformations
Reaction TypeReactive MoietyPotential Products
Multicomponent ReactionsAmine and AlkynePropargylamines, complex heterocycles
Cycloaddition ReactionsAlkyneTriazoles, isoxazoles, pyridines
Alkyne FunctionalizationAlkyneSubstituted alkynes, enynes
α-C–H FunctionalizationAmineα-Functionalized amines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.